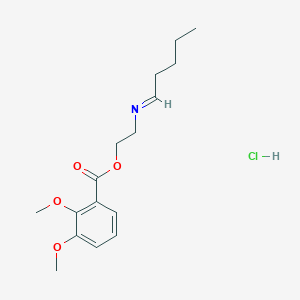![molecular formula C18H14N4O2 B14173076 N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine CAS No. 6311-06-4](/img/structure/B14173076.png)
N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is notable for its unique structure, which includes a benzhydrylideneamino group and a nitro-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE typically involves the condensation reaction between benzhydrylamine and 5-nitro-2-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(BENZHYDRYLIDENEAMINO)-5-AMINO-PYRIDIN-2-AMINE.
Reduction: Formation of N-(BENZHYDRYLAMINO)-5-NITRO-PYRIDIN-2-AMINE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE involves its interaction with various molecular targets. The Schiff base moiety allows it to form stable complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N-(BENZHYDRYLIDENEAMINO)-N-METHYL-ANILINE: Similar Schiff base structure but with a different aromatic ring.
N-(BENZHYDRYLIDENEAMINO)-2-AMINO-PYRIDINE: Lacks the nitro group, leading to different reactivity and applications.
N-(BENZHYDRYLIDENEAMINO)-4-NITRO-ANILINE: Similar nitro-substituted structure but with a different aromatic system.
Uniqueness
N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE is unique due to the presence of both the benzhydrylideneamino group and the nitro-substituted pyridine ring
Properties
CAS No. |
6311-06-4 |
|---|---|
Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-(benzhydrylideneamino)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C18H14N4O2/c23-22(24)16-11-12-17(19-13-16)20-21-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H,(H,19,20) |
InChI Key |
POMCGATYNTZTQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14172995.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)


![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)
